
N-(7H-purin-6-yl)acetamide
Overview
Description
The compound has a molecular formula of C7H7N5O and a molecular weight of 177.16 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing N-(7H-purin-6-yl)acetamide involves the reaction of 6-chloro-9H-purin-2-amine with acetic anhydride. The reaction is typically carried out at high temperatures, around 180°C, and the mixture is heated to reflux overnight. The reaction mixture is then cooled to room temperature, and ethoxy ethane is added. The precipitate is collected by filtration and dried. Further purification is achieved using reverse phase flash column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through advanced purification techniques and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
N-(7H-purin-6-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the purine ring.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cyclization Reactions: The compound can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Acetic Anhydride: Used in the initial synthesis of the compound.
Ethoxy Ethane: Used for precipitation and purification.
Palladium on Carbon (Pd/C): Often used as a catalyst in cyclization reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, substitution reactions may yield various substituted purine derivatives, while cyclization reactions can produce complex heterocyclic compounds.
Scientific Research Applications
Synthetic Routes
The synthesis of N-(7H-purin-6-yl)acetamide typically involves the reaction of 6-chloro-9H-purin-2-amine with acetic anhydride. The reaction is conducted at elevated temperatures (approximately 180°C) and requires refluxing overnight. Following this, the mixture is cooled, and ethoxy ethane is added to precipitate the product, which is then filtered and purified using reverse phase flash column chromatography.
Industrial Production
While detailed industrial production methods are less documented, they likely mirror laboratory synthesis but are optimized for higher yields and purity. Techniques such as controlled reaction environments and advanced purification methods are employed to enhance production efficiency.
Reaction Types
This compound can undergo several types of chemical reactions:
- Substitution Reactions : Particularly at the purine ring.
- Oxidation and Reduction : Although specifics are less commonly reported.
- Cyclization Reactions : Leading to the formation of complex heterocyclic structures.
Major Products
The products formed from reactions involving this compound vary based on conditions. Substitution reactions may yield various substituted purine derivatives, while cyclization can produce more complex compounds.
Scientific Research Applications
This compound has a wide range of applications across multiple disciplines:
Chemistry
- Building Block for Synthesis : It serves as a precursor for synthesizing complex molecules and studying reaction mechanisms.
Biology
- Biological Probes : Investigated for its role in biological processes and enzyme activity studies. It may inhibit specific enzymes involved in nucleotide metabolism.
Medicine
- Therapeutic Potential : Explored for antiviral and anticancer properties. For instance, derivatives similar to this compound have shown significant antiproliferative activity against various cancer cell lines, including non-small cell lung cancer (NSCLC) cell lines H460 and A549 .
Industry
- Material Development : Used in creating new materials and as a precursor for various industrial chemicals.
Anticancer Activity
A study highlighted that derivatives of this compound exhibited strong antiproliferative effects on NSCLC cell lines. Specifically, one derivative (compound d17) demonstrated effective induction of apoptosis in these cells through mechanisms involving the inhibition of Akt protein phosphorylation .
Enzyme Inhibition
Research has indicated that certain derivatives can act as inhibitors for enzymes like acetylcholinesterase (AChE), which is crucial in neurodegenerative disease treatment strategies. The inhibitory activities were assessed in vitro, revealing promising results for developing therapeutic agents targeting cognitive decline .
Mechanism of Action
The mechanism of action of N-(7H-purin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in nucleotide metabolism, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(6-chloro-9H-purin-2-yl)acetamide: A similar compound with a chlorine atom at the 6-position of the purine ring.
N-(6-(benzylamino)-9H-purin-2-yl)benzamide: A derivative with a benzylamino group, showing different biological activities.
Uniqueness
N-(7H-purin-6-yl)acetamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility makes it valuable in multiple research fields, from chemistry to medicine.
Biological Activity
N-(7H-purin-6-yl)acetamide is a purine derivative that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, research findings, and comparative analyses with related compounds.
Chemical Structure and Properties
This compound is characterized by a purine ring structure, which is critical for its biological activities. The compound can undergo various chemical reactions, including:
- Substitution Reactions: Particularly at the purine ring.
- Oxidation and Reduction: Although specific conditions for these reactions are less commonly reported.
- Cyclization Reactions: Leading to the formation of more complex heterocyclic structures.
These properties make it a valuable building block for synthesizing more complex molecules and studying biological processes.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It can bind to various enzymes and receptors, influencing their activity. Notably, it may inhibit certain enzymes involved in nucleotide metabolism, thereby affecting cellular processes such as:
- Cell Proliferation: Potentially leading to antiproliferative effects against cancer cells.
- Enzyme Inhibition: Modulating pathways involved in various diseases, including cancer and viral infections.
Anticancer Properties
Research has shown that this compound exhibits significant anticancer activity. A study highlighted its ability to induce apoptosis in non-small cell lung cancer (NSCLC) cell lines, demonstrating concentration-dependent effects on cell viability and apoptosis markers .
Concentration (μM) | Apoptotic Cells (%) H460 | Apoptotic Cells (%) A549 |
---|---|---|
5 | 11.19 | 8.55 |
10 | 24.89 | 12.47 |
15 | 40.09 | 26.76 |
This data indicates that this compound can significantly promote apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
Antiviral Activity
In addition to its anticancer properties, this compound has been explored for its potential antiviral effects. Its structural similarity to nucleosides suggests that it may interfere with viral replication processes by inhibiting viral enzymes .
Comparative Analysis with Similar Compounds
This compound is part of a broader class of purine derivatives that exhibit varying biological activities. For instance:
Compound | Biological Activity | IC50 (μM) |
---|---|---|
N-(6-chloro-9H-purin-2-yl)acetamide | Moderate anticancer activity | ~10 |
N-(6-(benzylamino)-9H-purin-2-yl)benzamide | High affinity for serotonin receptors | 14 - 100 |
This compound | Induces apoptosis in NSCLC | Concentration Dependent |
These comparisons highlight the unique profile of this compound, particularly its effectiveness in inducing apoptosis compared to other derivatives.
Case Studies and Clinical Implications
Several studies have investigated the clinical implications of this compound. For example, one study focused on its role as an enzyme inhibitor in nucleotide metabolism pathways, suggesting potential applications in treating metabolic disorders and cancers characterized by altered nucleotide metabolism .
Properties
IUPAC Name |
N-(7H-purin-6-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O/c1-4(13)12-7-5-6(9-2-8-5)10-3-11-7/h2-3H,1H3,(H2,8,9,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURGFCUYILNMNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=NC2=C1NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40975748 | |
Record name | N-(9H-Purin-6-yl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40975748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6034-68-0 | |
Record name | Acetyladenine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50165 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(9H-Purin-6-yl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40975748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is N6-Acetyladenine formed in biological systems?
A1: Research suggests that N6-acetyladenine can be generated through the photochemical modification of DNA. Specifically, exposure of adenine-containing dinucleotides to UV light (365 nm) in the presence of 2-methyl-1,4-naphthoquinone (menadione) leads to the formation of N6-acetyladenine. [] This reaction involves the transfer of a methyl group and an adjacent ring carbon from menadione to the adenine base. []
Q2: Besides photochemical reactions, are there other known formation pathways for N6-acetyladenine?
A2: Yes, N6-acetyladenine can also be formed through the reaction of adenine with haloketenes and halothioketenes. [] These reactive intermediates, potentially generated during the metabolism of haloolefins, react with the exocyclic amino group of adenine to initially form haloacyl (thio)amides. These intermediates are then rapidly hydrolyzed and further react to yield N6-acetyladenine. []
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